DMH-1

准备方法

合成路线和反应条件

DMH-1 是通过一个多步过程合成的,包括形成吡唑并[1,5-a]嘧啶核心,然后引入喹啉部分。合成过程通常包括以下步骤:

形成吡唑并[1,5-a]嘧啶核心: 此步骤涉及在酸性条件下将 4-异丙氧基苯肼与乙酰乙酸乙酯反应,形成吡唑中间体。

环化: 吡唑中间体在碱性条件下(例如碳酸钾)与 2-氯喹啉发生环化反应,形成吡唑并[1,5-a]嘧啶核心。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

DMH-1 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰 this compound 分子上的官能团。

常用试剂和条件

氧化: 可以使用常见的氧化剂,如过氧化氢或高锰酸钾。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成喹啉 N-氧化物衍生物,而取代反应可以在 this compound 支架上引入各种官能团 .

科学研究应用

DMH-1 在科学研究中具有广泛的应用:

生物学: this compound 用于研究 BMP 信号通路在各种生物过程(包括胚胎发育和组织分化)中的作用。

医学: this compound 在癌症治疗中具有潜在的治疗应用。

化学: This compound 被用作工具化合物,用于研究 BMP 信号通路的机制,并开发具有更高选择性和效力的新型抑制剂.

工业: This compound 可用于将体细胞化学重编程为诱导多能干细胞的方案,这对再生医学和细胞疗法具有重要意义.

作用机制

DMH-1 通过选择性抑制 BMP I 型受体激活素受体样激酶 2 (ALK2) 发挥作用。这种抑制阻断了 BMP4 诱导的 Smads 1、5 和 8 的磷酸化,而 Smads 1、5 和 8 是 BMP 通路中的关键信号分子。 通过阻止这些 Smads 的激活,this compound 打乱了细胞增殖、分化和迁移的关键下游信号事件 .

相似化合物的比较

DMH-1 通常与其他 BMP 抑制剂(如 dorsomorphin 和 LDN-193189)进行比较。虽然这三种化合物都抑制 BMP 信号,但 this compound 对 ALK2 相对于其他 BMP 受体的选择性更高。 这种选择性减少了脱靶效应,并提高了其在研究和治疗应用中的效用 .

类似化合物列表

Dorsomorphin: 第一种小分子 BMP 抑制剂,与 this compound 相比选择性较低。

LDN-193189: 一种更有效的 BMP 抑制剂,但具有更广泛的受体抑制。

K02288: 另一种具有独特选择性和效力特征的 BMP 抑制剂.

生物活性

DMH-1 (Dorsomorphin Homolog 1) is a selective small molecule inhibitor of bone morphogenic protein (BMP) type I receptors, particularly activin receptor-like kinase 2 (ALK2). Its biological activity primarily revolves around its role in inhibiting BMP signaling pathways, which are crucial in various cellular processes including proliferation, migration, and differentiation. This article delves into the detailed biological activities of this compound, supported by data tables and relevant case studies.

This compound exhibits a potent inhibitory effect on BMP signaling by selectively targeting ALK2. The compound has an IC50 value of approximately 108 nM in vitro, with enhanced selectivity for ALK2 over ALK1 and ALK3 (6-fold and 19-fold, respectively) . Importantly, this compound does not significantly inhibit other receptors such as AMPK, ALK5, KDR (VEGFR-2), or PDGFRβ .

The inhibition of BMP signaling leads to the suppression of Smad 1/5/8 phosphorylation, which is critical for the transcriptional regulation of target genes involved in cell growth and differentiation .

1. Cancer Cell Proliferation and Migration

This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies have shown that this compound treatment reduces cell proliferation and promotes apoptosis in NSCLC cell lines such as A549. For instance:

- Cell Proliferation : A549 cells treated with 5 µM this compound exhibited a 10% reduction in growth after 48 hours .

- Cell Death : The same concentration significantly increased the percentage of dead cells after 72 hours compared to controls .

In vivo studies using xenograft models further corroborate these findings, where this compound treatment resulted in a 50% reduction in tumor volume compared to control groups after four weeks of treatment .

2. Neurogenesis Promotion

This compound also plays a role in promoting neurogenesis from human induced pluripotent stem cells (iPSCs). When used in conjunction with SB431542, this compound enhances the expression of neural markers such as SOX1 and PAX6 during neural induction. Notably, the expression levels of SOX1 were significantly higher when compared to control treatments using Noggin .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Cell Proliferation | Reduced by ~10% at 5 µM | Tumor volume reduced by ~50% |

| Cell Death | Increased percentage of dead cells | Not directly measured |

| Neurogenesis | Enhanced SOX1 expression | Not applicable |

| Selectivity for ALK Receptors | ALK2: IC50 = 108 nM | N/A |

Case Study: Lung Cancer Treatment

A study conducted on NSCLC cell lines demonstrated that this compound effectively reduced cell migration and invasion. Specifically, the use of this compound resulted in a marked decrease in the expression of genes associated with metastasis (Id1, Id2, Id3) and significantly inhibited tumor growth in xenograft models .

Case Study: Neurogenesis from iPSCs

Another investigation focused on the effects of this compound on human iPSCs revealed that it could promote neurogenesis when combined with other factors. The study highlighted that while this compound induced SOX1 expression comparably to Noggin at higher concentrations, it also exhibited cytotoxic effects at elevated doses .

属性

IUPAC Name |

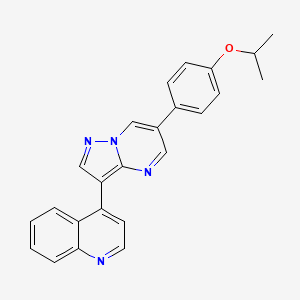

4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFGARJSWXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679195 | |

| Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206711-16-1 | |

| Record name | 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206711-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMH1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。